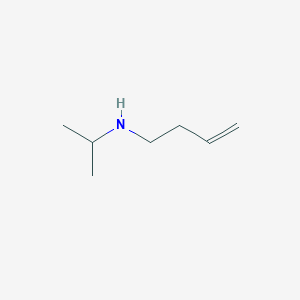

(But-3-en-1-yl)(propan-2-yl)amine

Description

(But-3-en-1-yl)(propan-2-yl)amine, also known by its IUPAC name N-isopropyl-3-buten-1-amine, is a chemical compound with the molecular formula C7H15N and a molecular weight of 113.2 g/mol . This compound is characterized by the presence of both an alkene and an amine functional group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

N-propan-2-ylbut-3-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-4-5-6-8-7(2)3/h4,7-8H,1,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDZOFQFADBDZEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (But-3-en-1-yl)(propan-2-yl)amine typically involves the reaction of 3-buten-1-amine with isopropyl halides under basic conditions. A common method includes the use of sodium or potassium hydroxide as a base to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction is often carried out in a solvent-free environment to minimize waste and improve efficiency .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding oxides or amides.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form saturated amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium hydroxide.

Major Products:

Oxidation: Formation of oxides or amides.

Reduction: Formation of saturated amines.

Substitution: Formation of various substituted amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications. Research indicates that derivatives of (But-3-en-1-yl)(propan-2-yl)amine exhibit significant biological activity against various cancer cell lines. For instance, studies have shown that certain analogs can induce apoptosis in breast cancer cells by targeting specific proteins involved in cell survival pathways . The structural modifications of this compound can enhance its potency and selectivity against cancer cells.

Synthesis of Bioactive Compounds

The versatility of this compound allows it to serve as a precursor for synthesizing bioactive compounds. For example, it can be used to create amine-containing heterocycles, which are known for their pharmacological properties. The compound's ability to participate in Michael additions and other coupling reactions facilitates the development of new drug candidates .

Material Science

In material science, this compound has been investigated for its potential use in creating polymers and other materials with specific properties. Its reactivity can be harnessed to develop functionalized surfaces or coatings that exhibit desirable characteristics such as increased adhesion or biocompatibility .

Data Tables

Case Study 1: Anticancer Activity

A study conducted on derivatives of this compound demonstrated significant antiproliferative effects against MCF-7 breast cancer cells. The research involved synthesizing various derivatives and evaluating their activity through IC50 assays, revealing several compounds with promising efficacy .

Case Study 2: Polymer Applications

Research exploring the use of this compound in polymer synthesis showed that incorporating this compound into polymer matrices improved mechanical strength and thermal stability. The study highlighted the potential for developing advanced materials suitable for medical applications .

Mechanism of Action

The mechanism of action of (But-3-en-1-yl)(propan-2-yl)amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the alkene group can participate in addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

- (But-3-en-1-yl)(prop-2-en-1-yl)amine

- (But-3-en-1-yl)(propan-2-yl)amine derivatives

Comparison: this compound is unique due to its specific combination of an alkene and an amine group, which provides distinct reactivity and versatility in synthesis compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a valuable intermediate in organic synthesis .

Biological Activity

(But-3-en-1-yl)(propan-2-yl)amine, also known by its CAS number 29369-72-0, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

The chemical structure of this compound features an alkene group and an amine group, which contribute to its reactivity and interactions with biological molecules. The presence of these functional groups allows the compound to participate in various chemical reactions, including hydrogen bonding and ionic interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules such as enzymes and receptors. The amine group can form hydrogen bonds with polar residues in proteins, while the alkene moiety can undergo addition reactions that may modulate protein function. This dual capability suggests a versatile role in biological systems, potentially influencing pathways related to enzyme activity and receptor signaling.

Antiproliferative Effects

Recent studies have investigated the antiproliferative effects of compounds structurally related to this compound. For instance, related β-lactams have shown significant activity against cancer cell lines such as MCF-7 (breast cancer) and others. These compounds were evaluated for their ability to inhibit cell growth and disrupt tubulin assembly, which is crucial for mitosis . The results indicated that certain derivatives possess IC50 values in the nanomolar range, highlighting their potential as anticancer agents.

Neuropharmacological Activity

The compound has also been explored for neuropharmacological applications. Research indicates that derivatives can act as antagonists or partial agonists at dopamine receptors, which are critical targets in the treatment of psychiatric disorders such as schizophrenia. The optimization of physicochemical properties has led to improved selectivity for dopamine receptor subtypes, enhancing their therapeutic potential .

Case Studies

- Anticancer Activity : A study evaluated the antiproliferative activity of a series of β-lactam derivatives related to this compound. The compounds were tested against various cancer cell lines, demonstrating significant inhibition of cell proliferation with some exhibiting IC50 values as low as 3.9 nM in MCF-7 cells .

- CNS Activity : In another investigation focusing on central nervous system effects, compounds derived from this compound were subjected to binding affinity assays against dopamine receptors. The results indicated enhanced selectivity for D3 receptors over D2 receptors, suggesting potential applications in treating disorders like Parkinson's disease .

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | Cell Line | IC50 (nM) |

|---|---|---|

| β-lactam derivative A | MCF-7 | 3.9 |

| β-lactam derivative B | A549 | 15 |

| β-lactam derivative C | HeLa | 25 |

Table 2: CNS Activity Profile

| Compound Name | Receptor Type | Binding Affinity (nM) |

|---|---|---|

| Compound X | D2 | 200 |

| Compound Y | D3 | 50 |

| Compound Z | D4 | 150 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.